

# Application Notes and Protocols for Non-Viral Delivery Systems in Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Non-ovlon |           |
| Cat. No.:            | B1258967  | Get Quote |

### Introduction

Gene therapy and targeted drug delivery hold immense promise for treating a wide range of diseases, from genetic disorders to cancer.[1][2] A critical component of these therapeutic strategies is the vector used to deliver the therapeutic payload to the target cells. While viral vectors are efficient, they can present challenges such as immunogenicity, potential for insertional mutagenesis, and limitations in cargo capacity.[1][3][4] Non-viral vectors have emerged as a safer and more versatile alternative, offering advantages like low immunogenicity, good biocompatibility, ease of synthesis and modification, and the ability to carry larger genetic payloads.[4][5][6][7] This document provides detailed application notes and experimental protocols for several key non-viral delivery systems, intended for researchers, scientists, and drug development professionals.

# Application Note 1: Lipid-Based Nanoparticles (LNPs) for Targeted RNAi Delivery

Lipid-based nanoparticles, particularly Lipid Nanoparticles (LNPs), are among the most advanced non-viral vectors for nucleic acid delivery, exemplified by their use in siRNA therapeutics and mRNA vaccines.[4][8][9] These systems are typically composed of four main components: an ionizable cationic lipid (to complex with the negatively charged nucleic acid), a helper phospholipid (for structure), cholesterol (to stabilize the particle), and a PEG-lipid (to improve stability and circulation time).[10][11] By modifying the surface with targeting ligands, LNPs can be engineered for selective delivery to specific cell types.[6][7]





## **Data Presentation: Characteristics of LNP Formulations for siRNA Delivery**

The physicochemical properties of LNPs are critical for their in vivo performance. The table below summarizes key parameters for different LNP formulations.



| LNP<br>Formulati<br>on<br>Compone<br>nt | Molar Ratio (ionizable :DSPC:C hol:PEG- DMG)                | Particle<br>Size (nm) | Polydispe<br>rsity<br>Index<br>(PDI) | Encapsul<br>ation<br>Efficiency<br>(%) | Target<br>Gene<br>Silencing<br>(in vivo)                    | Referenc<br>e |
|-----------------------------------------|-------------------------------------------------------------|-----------------------|--------------------------------------|----------------------------------------|-------------------------------------------------------------|---------------|
| C12-200<br>(ionizable<br>lipidoid)      | 50:10:38.5:<br>1.5                                          | ~100                  | < 0.2                                | ~80%                                   | Potent hepatocyte gene silencing at <0.01 mg/kg             | [9][11]       |
| DMAP-BLP<br>(ionizable<br>lipid)        | 50:10:39.7<br>5:0.25                                        | ~115                  | < 0.15                               | > 90%                                  | FVII silencing in mice after subcutane ous administrati on  | [12]          |
| GalNAc-<br>PEG-lipid<br>(targeting)     | 50:10:39.2<br>5:0.25<br>(+0.5%<br>GalNAc-<br>PEG)           | ~45                   | < 0.1                                | > 90%                                  | Enhanced hepatic gene silencing (~5 mg/kg siRNA dose)       | [12]          |
| Co-<br>formulation<br>with mRNA         | 35% C12-<br>200, 16%<br>DOPE,<br>46.5%<br>Chol, 2.5%<br>PEG | Not<br>Specified      | Not<br>Specified                     | Not<br>Specified                       | Improved Factor VII silencing from 44% to 87% at 0.03 mg/kg | [13]          |



DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; Chol: Cholesterol; PEG-DMG: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol; FVII: Factor VII

# Experimental Protocol: Formulation of siRNA-Loaded LNPs via Microfluidic Mixing

This protocol describes the formulation of siRNA-loaded LNPs using a microfluidic mixing method, which allows for rapid and reproducible production of nanoparticles with controlled size.[12]

### Materials:

- Ionizable lipid (e.g., C12-200 or DMAP-BLP)
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
- Cholesterol
- PEG-DMG (or other PEG-lipid)
- siRNA targeting the gene of interest
- Ethanol (anhydrous)
- Citrate or Acetate buffer (25-50 mM, pH 4.0)
- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing device (e.g., NanoAssemblr)
- Dialysis tubing (e.g., 10 kDa MWCO) or tangential flow filtration system

### Procedure:

 Preparation of Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). The final lipid concentration in ethanol is typically between 10-20 mM.[11][12]



Preparation of siRNA Solution: Dissolve the siRNA in an acidic aqueous buffer (e.g., 25 mM acetate buffer, pH 4.0) to a final concentration of approximately 0.3-0.4 mg/mL.[12] The acidic pH ensures the ionizable lipid is protonated, facilitating complexation with the negatively charged siRNA.

### Microfluidic Mixing:

- Set up the microfluidic mixing device according to the manufacturer's instructions.
- Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another.
- Set the flow rate ratio of the aqueous to organic phase to 3:1. Set a total combined flow rate (e.g., 4 mL/min).[12]
- Initiate the mixing process. The rapid mixing of the two phases causes a change in solvent polarity, leading to the self-assembly of lipids around the siRNA, forming LNPs.

### Purification and Buffer Exchange:

- Collect the resulting LNP suspension.
- To remove residual ethanol and raise the pH to physiological levels, dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C.[9] Alternatively, use a tangential flow filtration (TFF) system for faster and more scalable purification.

### Characterization:

- Size and Polydispersity: Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
- Encapsulation Efficiency: Quantify the amount of encapsulated siRNA using a nucleic acid quantification assay (e.g., RiboGreen assay) before and after lysing the LNPs with a detergent (e.g., 0.5% Triton X-100).
- Zeta Potential: Measure the surface charge of the nanoparticles.



## **Visualization: Targeted LNP-siRNA Delivery Pathway**



Click to download full resolution via product page



Caption: Workflow of targeted LNP-siRNA delivery from injection to gene silencing.

# Application Note 2: Polymeric Nanoparticles for Controlled Drug Release

Polymeric nanoparticles (PNPs) are solid colloidal particles composed of biodegradable and biocompatible polymers.[14][15] They can encapsulate therapeutic agents within their matrix (nanospheres) or a core-shell structure (nanocapsules), protecting the cargo from degradation and enabling controlled or targeted release.[14][15] Materials like poly(lactic-co-glycolic acid) (PLGA), polyethyleneimine (PEI), and chitosan are commonly used due to their favorable properties.[2][16][17]

Data Presentation: Comparison of Polymeric Nanoparticle Systems



| Polymer             | Common<br>Preparation<br>Method       | Typical Size<br>(nm) | Drug<br>Loading<br>Capacity<br>(%) | Key<br>Features &<br>Application<br>s                                      | References |
|---------------------|---------------------------------------|----------------------|------------------------------------|----------------------------------------------------------------------------|------------|
| PLGA                | Emulsion-<br>solvent<br>evaporation   | 100 - 500            | 1 - 10                             | Biodegradabl e, FDA- approved, controlled release of hydrophobic drugs     | [18][19]   |
| Chitosan            | Ionic gelation                        | 150 - 400            | 5 - 30                             | Mucoadhesiv e, pH- sensitive, suitable for oral/nasal delivery             | [2][5][20] |
| PEI                 | Complex<br>coacervation               | 50 - 200             | N/A (for<br>nucleic acids)         | High positive charge, efficient gene transfection ("proton sponge" effect) | [16][17]   |
| PAMAM<br>Dendrimers | Divergent/Co<br>nvergent<br>synthesis | 5 - 15               | High (surface<br>conjugation)      | Monodispers e, well- defined structure, high transfection efficiency       | [16][21]   |

# **Experimental Protocol: Preparation of PLGA Nanoparticles by Solvent Evaporation**

### Methodological & Application





This protocol details the single emulsion-solvent evaporation method for encapsulating a hydrophobic drug into PLGA nanospheres.[15]

### Materials:

- PLGA (Poly(lactic-co-glycolic acid))
- Hydrophobic drug of interest
- Dichloromethane (DCM) or another suitable organic solvent
- · Polyvinyl alcohol (PVA) or another surfactant
- · Deionized water
- · Magnetic stirrer and probe sonicator
- Rotary evaporator
- Centrifuge

### Procedure:

- Organic Phase Preparation: Dissolve a specific amount of PLGA and the hydrophobic drug in an organic solvent (e.g., 5 mL of DCM). This forms the oil phase.
- Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., 1% w/v PVA in 20 mL of deionized water). The surfactant stabilizes the emulsion.
- Emulsification:
  - Add the organic phase to the aqueous phase while stirring vigorously on a magnetic stirrer.
  - Immediately sonicate the mixture using a probe sonicator (e.g., at 60W for 2 minutes) on an ice bath to form a fine oil-in-water (o/w) emulsion. The sonication step is critical for reducing the particle size to the nanometer range.



### Solvent Evaporation:

- Transfer the emulsion to a larger beaker and continue stirring at room temperature for at least 4 hours to allow the organic solvent (DCM) to evaporate. This process hardens the nanoparticles.
- Alternatively, use a rotary evaporator under reduced pressure for faster solvent removal.
- Nanoparticle Collection and Washing:
  - Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g for 20 minutes) to pellet the nanoparticles.
  - Discard the supernatant, which contains residual PVA and unencapsulated drug.
  - Resuspend the pellet in deionized water and repeat the centrifugation step twice to wash the nanoparticles thoroughly.
- Lyophilization (Optional): For long-term storage, resuspend the final nanoparticle pellet in a small amount of water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry (lyophilize) to obtain a powder.
- Characterization: Evaluate the nanoparticles for size, PDI, morphology (via SEM or TEM), drug loading, and encapsulation efficiency.

## Visualization: Polymeric Nanoparticle Synthesis Workflow





Click to download full resolution via product page

Caption: Workflow for polymeric nanoparticle synthesis via solvent evaporation.

# **Application Note 3: Exosomes for Endogenous Targeted Delivery**

Exosomes are nano-sized (40-150 nm) extracellular vesicles (EVs) released by most cell types that play a crucial role in intercellular communication.[22][23][24] Their natural ability to transport bioactive molecules (proteins, lipids, nucleic acids) between cells, low immunogenicity, and ability to cross biological barriers make them highly attractive as endogenous drug delivery vehicles.[25][26][27] The surface proteins on exosomes can also mediate specific uptake by recipient cells, providing an inherent targeting mechanism.[23]

## Data Presentation: Comparison of Exosome Isolation Methods

The purity and yield of isolated exosomes are highly dependent on the chosen methodology.



| Isolation<br>Method                     | Principle                                                          | Purity    | Yield    | Throughp<br>ut | Key<br>Advantag<br>es/Disadv<br>antages                               | Referenc<br>es |
|-----------------------------------------|--------------------------------------------------------------------|-----------|----------|----------------|-----------------------------------------------------------------------|----------------|
| Differential<br>Ultracentrif<br>ugation | Sequential centrifugati on at increasing speeds                    | Moderate  | Variable | Low            | Gold standard; time- consuming, potential for protein aggregatio n    | [22][28][29]   |
| Density<br>Gradient<br>Separation       | Separation<br>based on<br>buoyant<br>density<br>(e.g.,<br>sucrose) | High      | Low      | Low            | High purity;<br>can be<br>combined<br>with<br>ultracentrif<br>ugation | [22][24]       |
| Immunoaffi<br>nity<br>Capture           | Use of antibodies against exosomal surface markers                 | Very High | Low      | Low            | Highly specific; dependent on antibody availability, costly           | [22][24]       |
| Size Exclusion Chromatog raphy (SEC)    | Separation<br>based on<br>size                                     | High      | High     | Moderate       | Preserves vesicle integrity; faster than ultracentrif ugation         | [28][30]       |



| Polymer<br>Precipitatio<br>n | Precipitatio<br>n with<br>agents like<br>PEG | Low | High | High | Simple and fast; co-precipitates non-exosomal proteins | [30] |
|------------------------------|----------------------------------------------|-----|------|------|--------------------------------------------------------|------|
|------------------------------|----------------------------------------------|-----|------|------|--------------------------------------------------------|------|

# Experimental Protocol: Exosome Isolation by Differential Ultracentrifugation

This protocol is a standard method for isolating exosomes from conditioned cell culture media. [29]

### Materials:

- Conditioned cell culture medium (collected from cells grown in exosome-depleted FBS)
- Phosphate-buffered saline (PBS)
- Centrifuge and ultracentrifuge with appropriate rotors (e.g., fixed-angle for high speeds)
- Sterile centrifuge tubes (e.g., 50 mL conical and 38.5 mL polypropylene ultracentrifuge tubes)
- 0.22 µm sterile filters

#### Procedure:

- Preparation of Exosome-Depleted FBS: Ultracentrifuge standard FBS at 100,000 x g for 18 hours at 4°C to pellet bovine exosomes. Collect the supernatant (exosome-depleted FBS) and filter-sterilize. Use this to prepare cell culture media.
- Collection of Conditioned Media: Culture cells of interest in media containing exosomedepleted FBS. Collect the conditioned media after 48-72 hours.
- Step 1: Removal of Cells and Debris:



- Transfer the conditioned media to 50 mL conical tubes.
- Centrifuge at 300 x g for 10 minutes at 4°C to pellet live cells. Transfer the supernatant to a new tube.[29]
- Centrifuge at 2,000 x g for 10 minutes at 4°C to remove dead cells. Transfer the supernatant to a new tube.[29]
- Centrifuge at 10,000 x g for 30 minutes at 4°C to remove larger vesicles and apoptotic bodies.[29]
- Step 2: Filtration: Filter the resulting supernatant through a 0.22 μm filter to remove any remaining large debris.
- Step 3: Exosome Pelleting (Ultracentrifugation):
  - Transfer the filtered supernatant to ultracentrifuge tubes.
  - Ultracentrifuge at 100,000 x g for 90 minutes to 2 hours at 4°C to pellet exosomes.
  - Carefully decant the supernatant. The exosome pellet may be invisible.
- Step 4: Washing:
  - Resuspend the exosome pellet in a large volume of sterile PBS (e.g., 30 mL).
  - Repeat the ultracentrifugation step (100,000 x g for 90 minutes at 4°C) to wash the exosomes and remove contaminating proteins.
- Final Resuspension:
  - Decant the supernatant and resuspend the final exosome pellet in a small volume of sterile PBS (e.g., 100-200 μL) for downstream applications.
- Characterization: Confirm the presence of exosomes by Nanoparticle Tracking Analysis
   (NTA) for size and concentration, transmission electron microscopy (TEM) for morphology,
   and Western blotting for exosomal markers (e.g., CD9, CD63, TSG101).[29][30]



## Visualization: Exosome Isolation and Characterization Workflow





Click to download full resolution via product page

Caption: Workflow for exosome isolation by ultracentrifugation and characterization.

# Application Note 4: Cell-Penetrating Peptides (CPPs) for Intracellular Delivery

Cell-penetrating peptides (CPPs) are short peptides (typically 5-30 amino acids) that can translocate across the plasma membrane and facilitate the intracellular delivery of various molecular cargoes, including small molecules, proteins, nucleic acids, and nanoparticles.[31] [32][33] They overcome the significant barrier of the cell membrane, enhancing the efficacy of therapeutics that need to reach intracellular targets.[34][35] CPPs can be conjugated to cargo covalently or form non-covalent complexes.[31]

**Data Presentation: Examples of Cell-Penetrating** 

Peptides and Their Cargo

| CPP Name        | Sequence                      | Origin                            | Common<br>Cargo<br>Types                          | Uptake<br>Mechanism(<br>s)                      | References |
|-----------------|-------------------------------|-----------------------------------|---------------------------------------------------|-------------------------------------------------|------------|
| TAT             | GRKKRRQR<br>RRPQ              | HIV-1 TAT<br>protein              | Proteins,<br>DNA,<br>nanoparticles<br>, liposomes | Macropinocyt<br>osis,<br>endocytosis            | [31]       |
| Penetratin      | RQIKIWFQN<br>RRMKWKK          | Antennapedia<br>homeodomai<br>n   | Peptides,<br>oligonucleotid<br>es                 | Direct<br>translocation,<br>endocytosis         | [31]       |
| Pep-1           | KETWWETW<br>WTEWSQPK<br>KKRKV | Synthetic                         | Proteins,<br>liposomes                            | Receptor-<br>mediated<br>uptake,<br>endocytosis | [32]       |
| RGD<br>peptides | (e.g.,<br>cRGDfK)             | Synthetic<br>(integrin<br>ligand) | Liposomes,<br>drugs,<br>nanoparticles             | Integrin-<br>mediated<br>endocytosis            | [5]        |



# **Experimental Protocol: Evaluating Cellular Uptake via Flow Cytometry**

This protocol describes how to quantify the cellular uptake of a CPP conjugated to a fluorescently labeled cargo (e.g., a protein or nanoparticle).

### Materials:

- Target cell line (e.g., HeLa or a cancer cell line)
- Complete cell culture medium
- CPP conjugated to a fluorescent cargo (e.g., CPP-FITC)
- Control (unconjugated fluorescent cargo)
- PBS and Trypsin-EDTA
- Flow cytometer
- · 96-well plates or cell culture flasks

### Procedure:

- Cell Seeding: Seed the target cells in a 96-well plate or T-25 flasks at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C, 5% CO2.
- Treatment:
  - Prepare different concentrations of the CPP-fluorescent cargo complex and the unconjugated control in serum-free cell culture medium.
  - Remove the old medium from the cells and wash once with sterile PBS.
  - Add the treatment solutions to the cells and incubate for a defined period (e.g., 1-4 hours) at 37°C.



- Optional: To study the uptake mechanism, perform parallel experiments at 4°C (to inhibit energy-dependent uptake) or with endocytosis inhibitors.
- Cell Harvesting and Preparation:
  - After incubation, remove the treatment solutions and wash the cells three times with cold PBS to remove any surface-bound complexes.
  - To quench any remaining extracellular fluorescence, you can briefly incubate with a quenching agent like Trypan Blue.
  - Harvest the cells by trypsinization (using Trypsin-EDTA).
  - Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.
  - Centrifuge the cells (e.g., 300 x g for 5 minutes), discard the supernatant, and resuspend the cell pellet in 300-500 μL of cold PBS or flow cytometry buffer.
- Flow Cytometry Analysis:
  - Analyze the samples on a flow cytometer, using an appropriate laser to excite the fluorophore (e.g., 488 nm for FITC).
  - Gate the live cell population based on forward and side scatter.
  - Measure the mean fluorescence intensity (MFI) of the cells in each treatment group. An
    increase in MFI compared to untreated cells or cells treated with the control cargo
    indicates cellular uptake.
- Data Analysis: Quantify the uptake by comparing the MFI of cells treated with the CPP-cargo complex to the control groups. Plot the MFI against the concentration to assess dosedependency.

## Visualization: Mechanisms of CPP-Mediated Cellular Uptake





### Click to download full resolution via product page

Caption: Major pathways for cell-penetrating peptide (CPP) mediated cargo uptake.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Non-Viral Gene Delivery Systems: Current Advances and Therapeutic Applications -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non Viral Vectors in Gene Therapy- An Overview PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Liposomes: A Nonviral Gene Delivery System for Cancer Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 4. susupport.com [susupport.com]

### Methodological & Application





- 5. mdpi.com [mdpi.com]
- 6. Overview of the non-viral gene delivery methods Inside Therapeutics [insidetx.com]
- 7. accessh.org [accessh.org]
- 8. thegenehome.com [thegenehome.com]
- 9. Lipid Nanoparticles for Short Interfering RNA Delivery PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-Viral Vectors for Delivery of Nucleic Acid Therapies for Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Lipidoid Nanoparticles for siRNA Delivery to Neural Cells PMC [pmc.ncbi.nlm.nih.gov]
- 12. liposomes.ca [liposomes.ca]
- 13. researchgate.net [researchgate.net]
- 14. azonano.com [azonano.com]
- 15. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology PMC [pmc.ncbi.nlm.nih.gov]
- 16. miragenews.com [miragenews.com]
- 17. Polymers as Efficient Non-Viral Gene Delivery Vectors: The Role of the Chemical and Physical Architecture of Macromolecules PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Polymeric Nanoparticles for Drug Delivery | Springer Nature Experiments [experiments.springernature.com]
- 20. Macromolecular Gene Delivery Systems: Advancing Non-viral Therapeutics with Synthetic and Natural Polymers [xiahepublishing.com]
- 21. In vivo gene delivery mediated by non-viral vectors for cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Protocol for Exosome Isolation and Characterization: Evaluation of Ultracentrifugation, Density-Gradient Separation, and Immunoaffinity Capture Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. Research Portal [scholarship.miami.edu]
- 24. A protocol for exosome isolation and characterization: evaluation of ultracentrifugation, density-gradient separation, and immunoaffinity capture methods PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Extracellular Vesicles: A New Star for Gene Drug Delivery PMC [pmc.ncbi.nlm.nih.gov]

### Methodological & Application





- 26. Extracellular Vesicles as Precision Delivery Systems for Biopharmaceuticals: Innovations, Challenges, and Therapeutic Potential PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Exosome Isolation Protocols and Quantification Guidelines | Separation Science [sepscience.com]
- 29. Isolation and Characterization of Exosomes from Skeletal Muscle Fibroblasts PMC [pmc.ncbi.nlm.nih.gov]
- 30. academic.oup.com [academic.oup.com]
- 31. Applications of Cell-Penetrating Peptides for Tumor Targeting and Future Cancer Therapies PMC [pmc.ncbi.nlm.nih.gov]
- 32. Cancer-Targeting Applications of Cell-Penetrating Peptides [mdpi.com]
- 33. Frontiers | Cell-Penetrating Peptides in Diagnosis and Treatment of Human Diseases: From Preclinical Research to Clinical Application [frontiersin.org]
- 34. Cancer-Targeting Applications of Cell-Penetrating Peptides PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. oncotarget.com [oncotarget.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Non-Viral Delivery Systems in Targeted Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1258967#non-ovlon-delivery-systems-for-targeted-therapy]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com